Physicochemical properties of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid
Physicochemical properties of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid (CAS No. 588676-90-8). Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on the compound's identity, structure, and key physical characteristics. Furthermore, it offers expert insights into the experimental determination of these properties, grounding theoretical knowledge in practical, self-validating laboratory protocols. The guide emphasizes the causality behind experimental design, reflecting a commitment to scientific integrity and reproducibility. The benzothiophene scaffold is a cornerstone in medicinal chemistry, and understanding the nuanced properties of its derivatives, such as the title compound, is paramount for its successful application in the synthesis of novel therapeutic agents.
Introduction to the Benzothiophene Scaffold
Benzothiophene, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid structure and electron-rich nature make it an ideal framework for designing molecules that interact with a wide array of biological targets. Derivatives of benzothiophene have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-diabetic properties.[1]
The specific compound, 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid, is a functionalized derivative poised for use as a key building block in organic synthesis. The presence of multiple reactive handles—the carboxylic acid, the chloro group, and the fluoro-substituted benzene ring—allows for diverse chemical transformations. The carboxylic acid group, in particular, serves as a versatile anchor for amide bond formation, esterification, or conversion to other functional groups, making it highly valuable for constructing complex molecular architectures. A thorough understanding of its physicochemical properties is the critical first step in its journey from a chemical reagent to a component of a potential drug candidate.
Core Physicochemical Properties
The fundamental physicochemical data for 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid are summarized below. These parameters are essential for confirming the material's identity, assessing its purity, and predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| CAS Number | 588676-90-8 | [3] |
| Molecular Formula | C₉H₄ClFO₂S | [3][4] |
| Molecular Weight | 230.65 g/mol | [3] |
| Appearance | White to off-white solid (typical) | Inferred |
| Predicted XlogP | 3.5 | [4] |
| Hazard | Irritant | [3] |
Structural Identifiers:
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SMILES: C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)O)F[4]
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InChI: InChI=1S/C9H4ClFO2S/c10-7-6-4(11)2-1-3-5(6)14-8(7)9(12)13/h1-3H,(H,12,13)[4]
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InChIKey: RMXOFPIRXDWBGE-UHFFFAOYSA-N[4]
The predicted XlogP value of 3.5 suggests that the compound is significantly lipophilic, which has direct implications for its solubility—predicting poor aqueous solubility but good solubility in many organic solvents.[4] This is a crucial consideration for both synthetic reaction conditions and formulation in biological assays.
Spectroscopic and Structural Characterization
Confirmation of the chemical structure and purity of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid relies on a suite of standard analytical techniques. For novel benzothiophene derivatives, methods such as NMR, IR, and mass spectrometry are indispensable.[5][6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would be expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets, triplets of doublets) would be complex due to ¹H-¹H and ¹H-¹⁹F coupling, providing definitive information on the substitution pattern. The carboxylic acid proton would appear as a broad singlet at a significantly downfield shift (>10 ppm).
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¹³C NMR: Would reveal nine distinct carbon signals. The carboxylic acid carbonyl carbon would be found around 160-170 ppm. The fluorine and chlorine substituents would cause characteristic shifts and C-F coupling constants, further confirming the structure.
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¹⁹F NMR: Would show a single resonance, and its coupling to adjacent protons would verify the fluorine's position.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The predicted monoisotopic mass is 229.96045 Da.[4] The presence of chlorine would be evident from the characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.
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Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of functional groups. A strong, broad absorption from approximately 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid dimer. A sharp, intense peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch.
Synthesis and Reactivity Overview
While specific, optimized synthesis routes for this exact molecule are not widely published, its structure lends itself to established benzothiophene synthesis methodologies. A common and plausible route involves the reaction of a suitably substituted benzaldehyde with an alpha-thioacetate ester, followed by cyclization and subsequent hydrolysis of the ester to the carboxylic acid.[7]
Caption: A plausible synthetic workflow for the title compound.
The reactivity of the molecule is dominated by the carboxylic acid function. It readily undergoes reactions typical of carboxylic acids, such as:
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Amide bond formation: Reaction with amines, facilitated by coupling agents (e.g., DCC, HATU), to produce amides. This is a cornerstone of medicinal chemistry for generating compound libraries.
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Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) to yield esters.
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Reduction: Conversion to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
Experimental Protocols for Property Determination
To ensure data integrity, all experimental protocols must be self-validating. This involves not only precise execution but also the inclusion of system suitability tests and controls.
Protocol: Melting Point Determination
Causality: The melting point is a fundamental indicator of a crystalline solid's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses a calibrated digital apparatus for accuracy.
Methodology:
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Sample Preparation:
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Ensure the sample is completely dry by placing it in a vacuum oven at 40-50°C for at least 4 hours. Rationale: Residual solvent can act as an impurity, artificially lowering the melting point.
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Finely crush the dry sample into a powder using a mortar and pestle. Rationale: A fine powder ensures uniform heat distribution and efficient packing.
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Apparatus Calibration:
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Prior to sample analysis, verify the apparatus's calibration using a certified standard with a known melting point close to the expected range of the analyte (e.g., Benzoic Acid). The measured value should be within ±0.5°C of the standard's certified value. Rationale: This step establishes the trustworthiness of the instrument's measurements.
-
-
Capillary Loading:
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Tap the open end of a capillary tube into the powdered sample to collect a small amount.
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Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a dense column of 2-3 mm height. Rationale: A consistent, well-packed sample size is crucial for reproducible results.
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-
Measurement:
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Place the loaded capillary into the heating block of the melting point apparatus.
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Set a rapid heating ramp (e.g., 10-15°C/min) to quickly approach the expected melting point.
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Once within 20°C of the expected melt, reduce the ramp rate to 1-2°C/min. Rationale: A slow ramp rate near the melting point is critical for accurately observing the onset of melting and the point of complete liquefaction.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (T_onset).
-
Record the temperature at which the entire sample becomes a clear liquid (T_clear).
-
Report the result as a range: T_onset – T_clear. A sharp range (<2°C) is indicative of high purity.
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Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Causality: Solubility dictates a compound's behavior in solution, impacting everything from reaction kinetics to bioavailability. The shake-flask method determines the equilibrium concentration of a solute in a solvent, providing a gold-standard thermodynamic solubility value.
Caption: Workflow for thermodynamic solubility determination.
Methodology:
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System Preparation:
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Prepare a series of vials containing a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, DMSO, ethanol).
-
Add an excess amount of the solid compound to each vial. Rationale: The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium saturation was achieved.
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-
Equilibration:
-
Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. Rationale: This extended period allows the system to reach thermodynamic equilibrium between the solid and dissolved states.
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-
Phase Separation:
-
After equilibration, remove the vials and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all particulate matter. Rationale: Failure to remove undissolved solid is a common source of erroneously high solubility values.
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Quantification:
-
Prepare a standard curve of the compound with known concentrations using a validated analytical method (e.g., HPLC-UV).
-
Analyze the filtered supernatant sample using the same method to determine the concentration of the dissolved compound.
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The determined concentration is the thermodynamic solubility of the compound in that solvent at that temperature.
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Applications in Research and Drug Development
3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid is primarily of interest as an intermediate or building block for the synthesis of more complex, biologically active molecules. Its utility lies in its pre-functionalized core, which can be elaborated upon to explore structure-activity relationships (SAR). For example, it could be used in the synthesis of:
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Novel Antibacterial Agents: The benzothiophene nucleus is a known pharmacophore in antimicrobial compounds.[1][7] This acid could be coupled with various amine-containing fragments to generate libraries of amides for screening against multidrug-resistant bacteria like Staphylococcus aureus.[1][7]
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Kinase Inhibitors: Many small-molecule kinase inhibitors feature heterocyclic cores. The defined stereoelectronic properties of this scaffold could be exploited to design targeted inhibitors for oncology or inflammatory diseases.
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Materials Science: Thiophene-based molecules are used in the development of organic semiconductors and other electronic materials.
Conclusion
3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid is a well-defined chemical entity with properties that make it a valuable tool for synthetic and medicinal chemists. Its key physicochemical characteristics, including a molecular weight of 230.65 g/mol and a lipophilic nature as indicated by a predicted XlogP of 3.5, have been established.[3][4] The protocols outlined in this guide provide a robust framework for the experimental verification of its properties, emphasizing the importance of accuracy and reproducibility in scientific research. A thorough grasp of these foundational characteristics is essential for leveraging this compound's full potential in the discovery and development of novel chemical entities.
References
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